molecular formula C12H13N3S2 B2845266 N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 478067-59-3

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2845266
CAS No.: 478067-59-3
M. Wt: 263.38
InChI Key: HQKDZYIVSFPCKJ-UHFFFAOYSA-N
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Description

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features allyl groups attached to the nitrogen and sulfur atoms, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[3,2-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the allyl groups or to modify the thieno[3,2-d]pyrimidine core.

    Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome bd oxidase, it binds to the enzyme and disrupts its function, leading to a decrease in ATP production in bacteria . This inhibition can impair bacterial growth and survival, making the compound a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-amine: Lacks the allyl groups but shares the same core structure.

    N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine: Similar structure but with a methyl group instead of an allyl group on the sulfur atom.

    2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine: Lacks the N-allyl group but retains the allylsulfanyl group.

Uniqueness

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is unique due to the presence of both allyl groups, which can enhance its reactivity and biological activity compared to similar compounds. The dual allyl substitution can also influence its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-prop-2-enyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S2/c1-3-6-13-11-10-9(5-8-16-10)14-12(15-11)17-7-4-2/h3-5,8H,1-2,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKDZYIVSFPCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC2=C1SC=C2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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